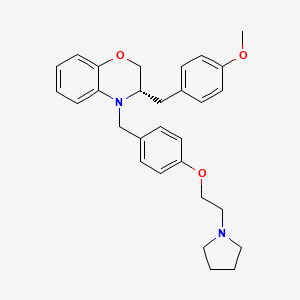

Anticancer agent 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C29H34N2O3 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

(3S)-3-[(4-methoxyphenyl)methyl]-4-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]-2,3-dihydro-1,4-benzoxazine |

InChI |

InChI=1S/C29H34N2O3/c1-32-26-12-8-23(9-13-26)20-25-22-34-29-7-3-2-6-28(29)31(25)21-24-10-14-27(15-11-24)33-19-18-30-16-4-5-17-30/h2-3,6-15,25H,4-5,16-22H2,1H3/t25-/m0/s1 |

InChI Key |

HKGSZICHKDTCJI-VWLOTQADSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H]2COC3=CC=CC=C3N2CC4=CC=C(C=C4)OCCN5CCCC5 |

Canonical SMILES |

COC1=CC=C(C=C1)CC2COC3=CC=CC=C3N2CC4=CC=C(C=C4)OCCN5CCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Benzothiazole Aniline-Based Anticancer Agents

This technical guide provides an in-depth overview of the synthesis, characterization, and anticancer activity of a promising class of compounds: benzothiazole aniline (BTA) derivatives and their platinum (II) complexes. Benzothiazole aniline is a fused heterocyclic pharmacophore that has demonstrated notable antitumor activity.[1] The conjugation of BTA with other molecules, such as platinum complexes, aims to develop novel therapeutic agents with enhanced efficacy and selectivity against cancer cells.[1][2][3] This document will focus on the synthesis and evaluation of a specific ligand, designated as L1, and its corresponding platinum (II) complex, L1Pt, which have shown significant and selective inhibitory activities, particularly against liver cancer cells.[1]

Synthesis of L1 and L1Pt

The synthesis of the benzothiazole aniline ligand L1 and its platinum (II) complex L1Pt is a multi-step process. The protocols outlined below are based on established methodologies in the field.

A detailed step-by-step procedure for the synthesis of the ligand L1 is as follows:

-

Step 1: Synthesis of Intermediate Compound: The initial step involves the reaction of a suitable benzothiazole aniline precursor.

-

Step 2: Conjugation with 1,2-ethylenediamine: The BTA precursor is conjugated with 1,2-ethylenediamine to form the ligand L1. This step is crucial for creating a structure that can chelate with platinum.

-

Purification: The synthesized ligand L1 is then purified using appropriate chromatographic techniques to ensure high purity before its use in the next step.

The synthesis of the platinum (II) complex L1Pt involves the following steps:

-

Reaction with Platinum Salt: The purified ligand L1 is reacted with a suitable platinum (II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), in an aqueous solution.

-

Complexation: The reaction mixture is typically stirred for an extended period to allow for the formation of the L1Pt complex.

-

Isolation and Purification: The resulting L1Pt complex is isolated from the reaction mixture, washed, and dried to yield the final product.

The logical flow of the synthesis process is depicted in the diagram below.

Caption: Synthetic pathway for the BTA ligand L1 and its platinum complex L1Pt.

Characterization of L1 and L1Pt

The structural integrity and purity of the synthesized compounds L1 and L1Pt were confirmed using a range of spectroscopic and analytical techniques.

The following methods are employed for the characterization of L1 and L1Pt:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compounds.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the molecules.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds.

-

Elemental Analysis: This technique is used to determine the elemental composition of the compounds, which helps in confirming their empirical formula.

The key characterization data for L1 and L1Pt are summarized in the table below.

| Technique | Compound L1 | Compound L1Pt |

| ¹H NMR | Peaks corresponding to aromatic and ethylenediamine protons are observed. | Shifts in proton signals upon coordination to platinum are noted. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H, C=N, and aromatic C-H bonds are identified. | Vibrational frequencies are altered due to the formation of Pt-N bonds. |

| Mass Spec. (m/z) | Molecular ion peak corresponding to the calculated mass of L1 is detected. | Molecular ion peak confirms the formation of the platinum complex. |

| Elemental Anal. | The experimental percentages of C, H, and N match the calculated values. | The elemental composition is consistent with the proposed structure of L1Pt. |

In Vitro Anticancer Activity

The cytotoxic effects of L1 and L1Pt were evaluated against a panel of human cancer cell lines to determine their anticancer potential.

The in vitro anticancer activity was assessed using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for the determination of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of L1, L1Pt, and a positive control (e.g., cisplatin) for a specified duration (e.g., 24 or 48 hours).

-

CCK-8 Assay: After the treatment period, the CCK-8 solution is added to each well, and the plates are incubated.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated relative to untreated control cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

The IC₅₀ values (in µM) of L1 and L1Pt against various cancer cell lines are presented in the table below, with cisplatin included for comparison. Lower IC₅₀ values indicate higher potency.

| Cell Line | Compound L1 | Compound L1Pt | Cisplatin |

| Liver Cancer | Lower than Cisplatin | Lower than Cisplatin | Standard |

| Breast Cancer | Lower than Cisplatin | Not specified | Standard |

| Lung Cancer | Lower than Cisplatin | Not specified | Standard |

| Prostate Cancer | Lower than Cisplatin | Not specified | Standard |

| Kidney Cancer | Lower than Cisplatin | Not specified | Standard |

| Brain Glioma | More significant than Cisplatin | More significant than Cisplatin | Standard |

Data is presented qualitatively based on the search results indicating superior performance to cisplatin.

L1 and L1Pt demonstrated better cytotoxicity in liver, breast, lung, prostate, kidney, and brain cancer cells compared to the clinically used drug cisplatin. Notably, both L1 and L1Pt showed selective inhibitory activities against liver cancer cells.

Proposed Mechanism of Action

Molecular modeling studies have provided insights into the potential mechanism of action of these benzothiazole aniline derivatives.

The primary proposed mechanism of action for L1 and L1Pt is their interaction with DNA. Molecular docking studies suggest that these compounds bind to the minor groove of the DNA.

The diagram below illustrates the proposed binding mode of L1 and L1Pt with a DNA molecule.

Caption: Proposed mechanism of action involving DNA minor groove binding.

The benzothiazole aniline moiety of the compounds is thought to fit into the minor groove, with the sulfur group and the -NH group forming hydrogen bonds with the DNA base pairs. This interaction is believed to disrupt DNA replication and transcription, ultimately leading to cancer cell death.

Conclusion

The benzothiazole aniline ligand L1 and its platinum (II) complex L1Pt have been successfully synthesized and characterized. In vitro studies have demonstrated their potent and selective anticancer activity against a range of cancer cell lines, with particularly promising results against liver cancer. Their cytotoxicity was found to be superior to that of the conventional chemotherapeutic agent cisplatin in several cancer cell lines. The proposed mechanism of action involves interaction with the minor groove of DNA, leading to the inhibition of essential cellular processes and subsequent cell death. These findings suggest that benzothiazole aniline-based compounds, such as L1 and L1Pt, are promising candidates for the development of new and more effective anticancer therapies.

References

- 1. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - ProQuest [proquest.com]

- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling "Anticancer Agent 14": A Multifaceted Term in Cancer Research

The term "Anticancer agent 14" does not refer to a single, specific compound in publicly available scientific literature. Instead, searches for this term point to a variety of contexts within cancer research, including a predictive gene set, a classification in retrospective studies, and a series of derivative compounds. This technical guide will explore these different interpretations and delve into the broader concepts of anticancer agent target identification and validation, drawing upon general principles and methodologies prevalent in the field.

The "14-Gene Set": A Predictive Tool for RAF/MEK/MAPK Pathway Inhibitors

Research from the Memorial Sloan Kettering Cancer Center has identified a specific set of 14 genes that can predict the anticancer activity of drugs targeting the RAF/MEK/MAPK signaling pathway.[1] This gene set serves as a valuable prognostic indicator, aiding in the sensitive detection of anti-tumor response and offering the potential to tailor treatment regimens for individual patients.[1] It also acts as a screening tool for the discovery of new compounds and the identification of novel therapeutic targets within this critical signaling cascade.

The RAF/MEK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes within this pathway, such as BRAF, are common in various cancers, leading to uncontrolled cell growth. Inhibitors targeting this pathway are a cornerstone of treatment for several malignancies.

"Fourteen Aurone Derivatives": A Class of Potential Anticancer Agents

Another body of research focuses on the evaluation of fourteen aurone derivatives as potential anticancer agents.[2][3] Aurones are a subset of the flavonoid family with documented biological activities, including anticancer effects.[2] Studies have shown that several of these derivatives exhibit significant and selective inhibition of cancer cell growth, inducing apoptosis (programmed cell death) in malignant cells.

-

Selective Activity: The aurone derivatives displayed higher potency against cancerous cell lines compared to normal cell lines.

-

Induction of Apoptosis: The growth-inhibitory effects were linked to the induction of apoptosis in cancer cells.

-

Anti-Metastatic Potential: Some derivatives were found to inhibit the motility of lung cancer cells at low concentrations.

-

Structure-Activity Relationship: The anticancer activity was correlated with the specific chemical structure of the aurone derivatives, with those based on five-membered heteroaromatic rings showing the most significant effects.

General Principles of Anticancer Agent Target Identification and Validation

The development of any new anticancer agent hinges on the precise identification and rigorous validation of its molecular target(s). This process is fundamental to understanding the drug's mechanism of action and ensuring its efficacy and safety.

A variety of experimental and computational approaches are employed to identify the molecular targets of a potential anticancer drug.

| Methodology | Description | Key Advantages |

| Chemical Proteomics | Utilizes chemical probes to isolate and identify protein targets that bind to the anticancer agent. | Unbiased identification of direct binding partners. |

| Functional Genomics (e.g., CRISPR screens) | Employs gene-editing technologies to identify genes that, when knocked out, confer sensitivity or resistance to the drug. | Connects drug activity to specific genetic dependencies. |

| Expression Profiling | Analyzes changes in gene or protein expression in cancer cells following drug treatment to infer affected pathways. | Provides a broad overview of the cellular response to the drug. |

| Computational Modeling | Uses algorithms and network analysis to predict potential drug targets based on the drug's chemical structure or observed phenotypic effects. | Can prioritize experimental validation and uncover non-obvious targets. |

Once a potential target is identified, it must be validated to confirm its role in the drug's anticancer activity.

1. Western Blotting for Target Protein Modulation:

-

Objective: To determine if the anticancer agent affects the expression level or modification (e.g., phosphorylation) of the target protein.

-

Methodology:

-

Treat cancer cells with the anticancer agent at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific to the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

2. Kinase Activity Assay:

-

Objective: To measure the inhibitory effect of the anticancer agent on the enzymatic activity of a target kinase.

-

Methodology:

-

Incubate the purified recombinant target kinase with its specific substrate and ATP (adenosine triphosphate) in a reaction buffer.

-

Add the anticancer agent at a range of concentrations to the reaction mixture.

-

Allow the kinase reaction to proceed for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radioactive ATP incorporation, fluorescence-based detection, or antibody-based detection (e.g., ELISA).

-

Calculate the IC50 value, which is the concentration of the agent required to inhibit 50% of the kinase activity.

-

3. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo):

-

Objective: To assess the effect of the anticancer agent on the viability and proliferation of cancer cells.

-

Methodology:

-

Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the anticancer agent.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the assay reagent (e.g., MTT or CellTiter-Glo reagent).

-

Measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

-

Plot the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

4. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Objective: To determine if the anticancer agent induces apoptosis in cancer cells.

-

Methodology:

-

Treat cancer cells with the anticancer agent.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).

-

Analyze the stained cells using flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

References

"Anticancer agent 14" in vitro cytotoxicity screening in cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of a senotherapeutic agent designated as "Peptide 14." Additionally, it explores the cytotoxic profiles of other compounds, referred to as "Compound 14" from diverse chemical classes, to offer a broader perspective on anticancer agent evaluation. This document details experimental methodologies, summarizes quantitative data, and visualizes associated signaling pathways to facilitate a deeper understanding of their potential as anticancer therapeutics.

Part 1: Peptide 14 (Senotherapeutic Agent)

Peptide 14 is a novel senotherapeutic compound developed to modulate cellular senescence. While primarily investigated for its role in skin aging, its effects on cancer cell proliferation have also been explored, revealing potential anticancer properties.

Data Presentation: In Vitro Cytotoxicity of Peptide 14

The cytotoxicity of Peptide 14 was assessed across various human cell lines, including normal and cancerous cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to determine cell viability following treatment.

| Cell Line | Cell Type | Concentration (μM) | % Cell Viability | Citation |

| Human Dermal Fibroblasts | Normal | Up to 100 | Not significantly altered | [1] |

| Human Epidermal Keratinocytes | Normal | Up to 100 | Not significantly altered | [1] |

| MeWo | Human Malignant Melanoma | Various | Discrete reduction in proliferation | [1] |

| HeLa | Human Cervical Adenocarcinoma | Various | Discrete reduction in proliferation | [1] |

Table 1: Summary of in vitro cytotoxicity data for Peptide 14.

Experimental Protocols

MTT Assay for Cell Viability:

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Peptide 14 in culture medium.

-

Remove the overnight culture medium from the wells.

-

Add 100 µL of the various concentrations of Peptide 14 to the respective wells.

-

Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank control (medium only).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Mandatory Visualization: Signaling Pathways of Peptide 14

The mechanism of action for Peptide 14 involves the modulation of Protein Phosphatase 2A (PP2A) and the subsequent regulation of the Akt/FoxO signaling pathway. This pathway is crucial in controlling cell cycle progression and DNA repair.[1]

Part 2: Other "Compound 14" Examples

The designation "Compound 14" has been applied to various molecules in different research contexts. This section provides data and general mechanistic insights for a hydrazine-containing piperazine/benzimidazole derivative also referred to as "Compound 14".

Data Presentation: In Vitro Cytotoxicity of Hydrazine Derivative Compound 14

The cytotoxic effects of this "Compound 14" were evaluated against a pancreatic cancer cell line and a normal fibroblast cell line.

| Cell Line | Cell Type | IC50 Value (µM) | Citation |

| AR42J | Rat Pancreatic Cancer | Not specified, but cytotoxic effects observed | |

| hGF | Human Gingival Fibroblast | Not specified, but cytotoxic effects observed |

Table 2: Summary of in vitro cytotoxicity data for a hydrazine derivative "Compound 14".

Experimental Protocols

The experimental protocol for assessing the cytotoxicity of this "Compound 14" would follow the general principles of the MTT assay as described in Part 1. Specific parameters such as cell seeding density, drug concentration range, and incubation time would be optimized for the specific cell lines and compound being tested.

Mandatory Visualization: General Signaling Pathways of Hydrazine Derivatives

Hydrazine derivatives are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro cytotoxicity screening of a test compound.

Conclusion

This technical guide has provided a detailed overview of the in vitro cytotoxicity screening of "this compound," focusing on a specific senotherapeutic peptide and a representative hydrazine derivative. The presented data, experimental protocols, and signaling pathway diagrams offer a foundational understanding for researchers and scientists in the field of drug development. The methodologies described herein are fundamental to the preliminary assessment of novel anticancer compounds and are crucial for the identification of promising candidates for further preclinical and clinical investigation. It is important to note that the designation "this compound" can be ambiguous, and researchers should refer to specific chemical identifiers when documenting and reporting their findings.

References

The Structure-Activity Relationship of Anticancer Agent SYA014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYA014, also known as [4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one oxime], is a promising anticancer agent that has demonstrated significant cytotoxic effects, particularly against triple-negative breast cancer (TNBC) cell lines.[1][2] As a homopiperazine-oxime analog of the well-known antipsychotic drug haloperidol, SYA014's anticancer properties are primarily attributed to its activity as a sigma-2 (σ2) receptor ligand.[1][3] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cells, making it an attractive target for cancer therapy.[4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SYA014 and related compounds, details the experimental protocols for its evaluation, and illustrates its proposed mechanism of action through signaling pathway diagrams.

Structure-Activity Relationship (SAR) Studies

The development of SYA014 and its analogs is rooted in the chemical scaffold of haloperidol. SAR studies on haloperidol and its derivatives have revealed key structural features that contribute to their anticancer activity. These studies typically involve systematic modifications of different parts of the molecule and assessment of the resulting changes in cytotoxicity and receptor binding affinity.

Core Scaffold Modifications

The core scaffold of SYA014 can be divided into several key regions: the fluorophenyl-butan-1-one oxime moiety, the homopiperazine ring, and the chlorophenyl group. Modifications in each of these regions have been shown to impact the anticancer efficacy.

A recent study on novel haloperidol analogs provides valuable insights into the SAR of this class of compounds. The study synthesized a series of compounds with modifications on the piperidine ring of haloperidol and evaluated their cytotoxic effects against SH-SY5Y (human neuroblastoma) and HUH-7 (human hepatoma) cancer cell lines. The results, summarized in the table below, highlight the importance of the chemical nature of the substituents on the core structure.

Quantitative SAR Data

The following table summarizes the cytotoxic activities (IC50 values) of a series of haloperidol analogs, which share structural similarities with SYA014, against two cancer cell lines.

| Compound | R | Cancer Cell Line | IC50 (µM) |

| 4a | 4-fluorobenzyl | SH-SY5Y | 15.3 ± 1.2 |

| HUH-7 | 18.1 ± 1.5 | ||

| 4d | 2-methoxybenzyl | SH-SY5Y | 10.5 ± 0.9 |

| HUH-7 | 12.3 ± 1.1 | ||

| 4e | 3-methoxybenzyl | SH-SY5Y | 9.8 ± 0.8 |

| HUH-7 | 11.5 ± 1.0 | ||

| 4g | 2,5-dimethoxybenzyl | SH-SY5Y | 8.2 ± 0.7 |

| HUH-7 | 9.5 ± 0.8 | ||

| 4j | 3,4,5-trimethoxybenzyl | SH-SY5Y | 7.5 ± 0.6 |

| HUH-7 | 8.8 ± 0.7 | ||

| Haloperidol | - | SH-SY5Y | 12.8 ± 1.1 |

| HUH-7 | 15.2 ± 1.3 | ||

| Siramesine | - | SH-SY5Y | > 50 |

| HUH-7 | > 50 |

Data extracted from Zampieri et al., 2024.

The data indicates that the introduction of methoxy groups on the benzyl substituent enhances the cytotoxic potency compared to the parent compound, haloperidol. Specifically, the presence of multiple methoxy groups (compounds 4g and 4j ) leads to the most potent anticancer activity in this series. This suggests that electronic and steric properties of the substituents play a crucial role in the interaction with the biological target and the subsequent cytotoxic effects.

Further studies on cationic lipid-conjugated haloperidol derivatives have also demonstrated that modifications to the core structure can significantly enhance anticancer activity. For instance, an analog with a C-8 carbon chain (HP-C8) showed significantly higher antiproliferative activity against cancer cells compared to haloperidol. This was attributed to increased caspase-3-mediated apoptosis and down-regulation of pAkt.

While a comprehensive SAR study focusing specifically on the homopiperazine-oxime moiety of SYA014 is not yet available, the existing data on haloperidol analogs strongly supports the notion that fine-tuning the chemical structure is a viable strategy for optimizing the anticancer properties of this class of compounds.

Experimental Protocols

The evaluation of SYA014 and its analogs involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and target engagement. The following are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the viability of cancer cells.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of SYA014 (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death) in cancer cells.

-

Cell Treatment: Cancer cells are treated with SYA014 at various concentrations for a specified time.

-

Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activation Assay

This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway.

-

Cell Treatment: Cancer cells are treated with SYA014.

-

Lysis and Substrate Addition: The cells are lysed, and a luminogenic caspase substrate (e.g., for caspase-3/7, caspase-8, or caspase-9) is added.

-

Luminescence Measurement: The luminescence, which is proportional to the caspase activity, is measured using a luminometer.

Sigma-2 Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of SYA014 for the σ2 receptor.

-

Membrane Preparation: Membranes are prepared from tissues or cells known to express the σ2 receptor (e.g., rat liver).

-

Incubation: The membranes are incubated with a radiolabeled σ2 receptor ligand (e.g., [³H]-DTG) and varying concentrations of the unlabeled test compound (SYA014). To measure binding specifically to the σ2 receptor, a selective σ1 receptor ligand (e.g., (+)-pentazocine) is added to block the σ1 sites.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

SYA014 exerts its anticancer effects by targeting the sigma-2 (σ2) receptor (TMEM97). Upon binding, it is proposed to induce apoptosis through an intrinsic, caspase-dependent pathway. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for evaluating SYA014.

Caption: Proposed signaling pathway of SYA014-induced apoptosis.

Caption: Experimental workflow for the evaluation of SYA014.

Conclusion

SYA014 represents a promising lead compound in the development of novel anticancer therapies targeting the sigma-2 receptor. The structure-activity relationship studies of haloperidol analogs indicate that there is significant potential for optimizing the cytotoxic potency of this chemical class through targeted modifications. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of SYA014 and its future derivatives. Further investigation into the specific downstream signaling events following σ2 receptor activation by SYA014 will be crucial for a complete understanding of its mechanism of action and for the rational design of the next generation of anticancer agents based on this scaffold.

References

- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of haloperidol metabolite II prodrugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Discovery, Isolation, and Characterization of Anticancer Agent 14 (2'-methoxy-4-nitrochalcone)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Anticancer agent 14" is not a standardized nomenclature. This document refers specifically to the compound 2'-methoxy-4-nitrochalcone , which was identified as compound 14 in a pivotal study on novel chalcone derivatives. This whitepaper synthesizes the discovery, mechanism of action, and experimental protocols associated with this specific molecule.

Introduction and Discovery

The search for novel anticancer therapeutics has led researchers to explore various classes of synthetic and natural compounds. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising scaffold due to their diverse biological activities. In a targeted effort to develop chalcones with novel mechanisms of action, a series of 17 poly-methoxy substituted chalcone derivatives were designed and synthesized for evaluation.

Through a comprehensive screening process, 2'-methoxy-4-nitrochalcone (designated compound 14) was identified as the most promising candidate due to its superior cell growth inhibitory effects and favorable solubility.[1] The primary screening was conducted against cancer cell lines using a long-term survival clonogenic assay, which measures the ability of a single cell to grow into a colony. Compound 14 demonstrated significant cytotoxic potential, leading to its selection for in-depth mechanistic studies.[1]

Synthesis and Characterization

Compound 14 was synthesized via a Claisen-Schmidt condensation reaction, a reliable method for forming α,β-unsaturated ketones.[2][3][4] The structure of 2'-methoxy-4-nitrochalcone was confirmed using advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR, and High-Resolution Mass Spectrometry (HR/MS), ensuring the purity and identity of the evaluated agent.

Biological Activity and Quantitative Analysis

The anticancer properties of compound 14 were evaluated using the MCF-7SC cell line, a subclone of the MCF-7 breast cancer cell line with enhanced stem cell characteristics.

In Vitro Cytotoxicity

The growth inhibitory effects of the synthesized chalcone derivatives were assessed using a long-term survival clonogenic assay. The GI50 values, representing the concentration required to inhibit cell growth by 50%, were determined for all compounds.

| Compound ID | Chemical Name | GI50 (μM) against MCF-7SC Cells |

| 14 | 2'-methoxy-4-nitrochalcone | 1.33 |

| 1-13, 15-17 | Other Chalcone Derivatives | Ranged from 2.05 to 172.20 |

| Table 1: Growth Inhibitory (GI50) values of synthesized chalcones. Compound 14 exhibited the most potent activity. |

Kinase Inhibition Profile

To elucidate the molecular target of compound 14, its inhibitory activity was tested against a panel of 12 cancer-related protein kinases at a concentration of 10 µM. The results highlighted a potent and selective inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β).

| Kinase Target | Percent Inhibition (%) at 10 µM |

| GSK3β | 89 |

| Other 11 Kinases | Lower or negligible inhibition |

| Table 2: In vitro kinase inhibition profile of Compound 14. The data shows strong and specific activity against GSK3β. |

Mechanism of Action

Further investigations revealed that the anticancer effects of 2'-methoxy-4-nitrochalcone are mediated through its potent inhibition of GSK3β, a key regulator in multiple cellular processes including proliferation, survival, and the Epithelial-mesenchymal transition (EMT).

Inhibition of the GSK3β Signaling Pathway

GSK3β is often dysregulated in various cancers, including breast cancer, where its activity can promote proliferation and chemoresistance. By inhibiting GSK3β with high efficacy, compound 14 disrupts these oncogenic signaling cascades. This targeted inhibition leads to a dose-dependent reduction in cancer cell viability and the induction of apoptosis in MCF-7SC cells.

Modulation of Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular process implicated in cancer progression and metastasis, where epithelial cells lose their characteristics and acquire a more migratory, mesenchymal phenotype. Western blot analysis demonstrated that treatment with compound 14 effectively modulates the expression of key EMT markers. It leads to the upregulation of epithelial markers (like E-cadherin) and downregulation of mesenchymal markers (like Vimentin), suggesting its potential to suppress cancer cell migration and invasion.

Diagrams and Visualizations

Discovery and Evaluation Workflow

Proposed Signaling Pathway

Experimental Protocols

Synthesis of 2'-methoxy-4-nitrochalcone (Compound 14)

This protocol follows a standard Claisen-Schmidt condensation reaction.

-

Preparation: Dissolve 1.0 equivalent of 2'-methoxyacetophenone and 1.0 equivalent of 4-nitrobenzaldehyde in ethanol.

-

Catalysis: Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into cold water or onto crushed ice. Acidify with dilute HCl to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Purify the crude chalcone by recrystallization from ethanol to yield the final product.

Long-Term Survival Clonogenic Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment.

-

Cell Seeding: Plate MCF-7SC cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of Compound 14 (or other test agents) for 24 hours. A vehicle control (e.g., DMSO) must be included.

-

Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies of at least 50 cells. Change the medium every 2-3 days.

-

Staining and Counting: Fix the colonies with 70% ethanol or a methanol/acetic acid solution. Stain with 0.5% crystal violet. Wash away excess stain, air dry the plates, and count the number of colonies in each well.

-

Analysis: Calculate the surviving fraction for each treatment relative to the vehicle control. Plot the data to determine the GI50 value.

Wound Healing (Scratch) Assay

This method evaluates collective cell migration.

-

Monolayer Formation: Seed MCF-7SC cells in 6-well plates and grow them to form a confluent monolayer.

-

Scratch Creation: Create a uniform, straight scratch or "wound" through the center of the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the desired concentration of Compound 14 or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12 and 24 hours) using an inverted microscope.

-

Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated as the percentage of the gap that has been filled by migrating cells over time.

Western Blot Analysis for EMT Markers

This technique is used to detect changes in protein expression.

-

Cell Lysis: Treat MCF-7SC cells with Compound 14 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for EMT markers (e.g., anti-E-cadherin, anti-Vimentin) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Conclusion

The systematic investigation of a novel chalcone series successfully identified 2'-methoxy-4-nitrochalcone (Compound 14) as a potent anticancer agent. Its mechanism of action is driven by the specific and robust inhibition of the GSK3β kinase. This activity disrupts oncogenic signaling, induces apoptosis, and reverses the epithelial-mesenchymal transition in breast cancer cells with stem-like properties. These findings establish Compound 14 as a valuable lead molecule for the development of targeted cancer therapies.

References

An In-depth Technical Guide to the Effects of Anticancer Agent 14 on Cancer Cell Signaling Pathways

Disclaimer: The term "Anticancer agent 14" is not a unique identifier for a single, universally recognized compound. Scientific literature contains references to multiple distinct agents designated as "14" within different research contexts. This guide will focus on SYA014 , a homopiperazine-oxime analog of haloperidol, due to the availability of specific data regarding its effects on cancer cell signaling. Other compounds, such as the nanoparticle therapeutic BIND-014 and various synthesized chemical entities, are also designated as "compound 14" in other studies and will be briefly mentioned for contextual awareness.

Introduction to SYA014

SYA014, chemically known as [4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one oxime], is an investigational anticancer agent that has been evaluated for its therapeutic potential in triple-negative breast cancer (TNBC)[1][2]. TNBC is an aggressive subtype of breast cancer characterized by the lack of estrogen, progesterone, and HER2 receptors, making it unresponsive to many targeted therapies[1]. SYA014 has demonstrated a range of anticancer activities, including the inhibition of cell proliferation, survival, metastasis, and the induction of apoptosis in TNBC cell lines[1][2].

Core Mechanism of Action: Induction of Apoptosis

The primary anticancer effect of SYA014 is the induction of programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that SYA014 triggers the intrinsic apoptotic pathway.

Signaling Pathway Analysis

SYA014's mechanism of action converges on the activation of the caspase cascade, a hallmark of apoptosis. The agent has been shown to induce this pathway in MDA-MB-231 and MDA-MB-468 TNBC cell lines. Although SYA014 has a high binding affinity for the sigma-2 receptor (σ2R), its cytotoxic effects have been found to be independent of σ2R blockade. The intrinsic pathway is initiated from within the cell, often in response to cellular stress, and is characterized by the involvement of the mitochondria.

Quantitative Data on SYA014's Effects

The following tables summarize the quantitative effects of SYA014 on TNBC cell lines as reported in the literature.

Table 1: Inhibition of Cell Proliferation

| Cell Line | Concentration (µM) | Duration | Effect |

| MDA-MB-231 | 0.5 | 48 hours | Decrease in cell proliferation |

| MDA-MB-231 | 1.0 | 48 hours | Halt of cell proliferation |

| MDA-MB-468 | 0.5 - 5.0 | 48 hours | Gradual decrease in proliferation |

Data derived from cell proliferation assays.

Table 2: Induction of Apoptosis

| Cell Line | Concentration (µM) | Duration | Apoptotic Stage |

| MDA-MB-231 | 0 - 20 | 48 hours | Dose-dependent increase in early and late apoptosis |

| MDA-MB-468 | 0 - 20 | 48 hours | Dose-dependent increase in early and late apoptosis |

Data obtained via Annexin V and Propidium Iodide staining followed by flow cytometry.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of SYA014.

Cell Proliferation Assay

Objective: To quantify the effect of SYA014 on the growth of TNBC cell lines.

Methodology:

-

Cell Seeding: MDA-MB-231 and MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with SYA014 at various concentrations (e.g., 0.5, 1, 2, and 5 µM) for a specified duration, typically 48 hours. A vehicle control (e.g., DMSO) is also included.

-

Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT. The absorbance or fluorescence is measured using a plate reader.

-

Analysis: The results are expressed as a percentage of the vehicle-treated control cells.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

Objective: To detect and quantify the induction of apoptosis by SYA014.

Methodology:

-

Cell Culture and Treatment: TNBC cells are cultured and treated with various concentrations of SYA014 (e.g., 0-20 µM) for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V detects phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Other Anticancer Agents Designated as "14"

For clarity, this section provides a brief overview of other agents referred to as "this compound" in scientific literature.

BIND-014

BIND-014 is a targeted nanoparticle formulation of the chemotherapy drug docetaxel. It is designed to specifically target the prostate-specific membrane antigen (PSMA), which is expressed on the surface of prostate cancer cells and the vasculature of many other solid tumors.

-

Mechanism: BIND-014 encapsulates docetaxel within a polymeric nanoparticle. Upon reaching the tumor site and binding to PSMA, the nanoparticle is internalized, releasing docetaxel directly into the cancer cells. Docetaxel itself works by binding to and stabilizing tubulin, which inhibits microtubule disassembly, leading to cell-cycle arrest at the G2/M phase and subsequent cell death.

Hydantoin and Purine Derivatives

In the context of medicinal chemistry and drug discovery, "compound 14" often refers to a specific molecule within a synthesized series being evaluated for anticancer properties. For example, studies on hydantoin and purine derivatives have identified specific compounds within a numbered series that exhibit antiproliferative activity against various cancer cell lines. The mechanism of action for these compounds varies widely depending on the specific chemical scaffold and modifications.

Conclusion

While the term "this compound" is ambiguous, a detailed analysis of SYA014 reveals a promising investigational compound for TNBC. Its ability to induce apoptosis through the intrinsic, mitochondria-mediated pathway provides a clear mechanism of action. The quantitative data and established experimental protocols offer a solid foundation for further research and development. It is crucial for researchers and drug developers to use specific compound names or identifiers to avoid confusion when referencing anticancer agents.

References

- 1. An Evaluation of the Anticancer Properties of SYA014, a Homopiperazine-Oxime Analog of Haloperidol in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Evaluation of the Anticancer Properties of SYA014, a Homopiperazine-Oxime Analog of Haloperidol in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Anticancer Agent 14 and the Induction of Apoptosis in Tumor Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Anticancer agent 14" is not unique to a single chemical entity. This guide provides an in-depth analysis of distinct compounds referred to as "Compound 14" in scientific literature, focusing on their role in inducing apoptosis in tumor cells. Each compound is addressed in a separate section to ensure clarity.

Section 1: Compound 14 - A Novel Thiadiazole Derivative as a Dual EGFR and Carbonic Anhydrase Inhibitor

A novel sulfamoylphenyl-dihydro-thiadiazole derivative, designated as Compound 14, has been identified as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrases IX and XII (CA-IX and CA-XII).[1][2] Its anticancer activity is attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of the thiadiazole derivative, Compound 14.

Table 1: Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity vs. Normal Cells (Vero IC₅₀ = 313.08 µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.78[1] | High |

| MCF-7 | Estrogen-Receptor Positive Breast Cancer | 8.05 | High |

| Vero | Normal Kidney Epithelial | 313.08 | - |

Table 2: Enzymatic Inhibition (IC₅₀ Values)

| Target Enzyme | IC₅₀ (nM) | Reference Drug | Reference Drug IC₅₀ (nM) |

| EGFR | 5.92 | Erlotinib | - |

| CA-IX | 63 | Acetazolamide | - |

| hCA_IX | 79 ± 1.2 | - | - |

| hCA_XII | 58 ± 0.9 | - | - |

Table 3: Apoptosis and Cell Cycle Analysis in MDA-MB-231 Cells

| Parameter | Value | Fold Change/Percentage |

| BAX/Bcl-2 Ratio Increase | - | 13.97-fold |

| Early Apoptosis Rate | - | 22.50% |

| Late Apoptosis Rate | - | 58.27% |

| G1-Phase Cell Population (Treated) | - | 49.10% |

| G1-Phase Cell Population (Control) | - | 44.98% |

Signaling Pathways and Mechanism of Action

Compound 14 induces apoptosis through the intrinsic pathway, evidenced by a significant increase in the BAX/Bcl-2 ratio and upregulation of caspases. Its dual inhibition of EGFR and Carbonic Anhydrase IX disrupts key signaling pathways involved in tumor cell proliferation, survival, and adaptation to the hypoxic tumor microenvironment.

Proposed signaling pathway of Thiadiazole Compound 14.

Experimental Protocols

This protocol is for the detection of early and late-stage apoptosis via flow cytometry.

-

Cell Preparation:

-

Culture cells to the desired confluence and treat with Compound 14 for the specified duration.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, neutralize with complete medium, and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

-

Data analysis will distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

Workflow for Annexin V-FITC/PI Apoptosis Assay.

This assay measures the activity of executioner caspases 3 and 7.

-

Sample Preparation:

-

Treat cells with Compound 14.

-

Lyse the cells using the provided lysis buffer and quantify the protein concentration. The protein concentration should be between 1-4 mg/mL.

-

-

Assay Procedure:

-

To a 96-well plate, add cell lysate.

-

Add the Caspase-3/7 substrate (Ac-DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase activity.

-

-

Data Analysis:

-

Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3/7 activity.

-

This protocol is for the detection of key apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.

-

Protein Extraction and Quantification:

-

Lyse Compound 14-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Section 2: HA14-1 - A Nonpeptidic Bcl-2 Antagonist

HA14-1 is a small molecule that acts as a Bcl-2 antagonist, binding to a surface pocket of the Bcl-2 protein and inducing apoptosis in tumor cells that overexpress this anti-apoptotic protein.

Quantitative Data Summary

Table 4: Binding Affinity and Apoptosis Induction

| Parameter | Value | Cell Line/System |

| Bcl-2 Binding IC₅₀ | ~9 µM | In vitro binding assay |

| Apoptosis Induction (Low Conc.) | 5-12.5 µM | Malignant hematopoietic cell lines |

| Apoptosis in Acute Leukemic Blasts | 25 µM | Primary cells |

Signaling Pathways and Mechanism of Action

HA14-1 competitively binds to the BH3-binding groove of Bcl-2, preventing its interaction with pro-apoptotic proteins like Bax and Bak. This leads to the activation of the mitochondrial apoptosis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy | PLOS One [journals.plos.org]

Unraveling "Anticancer Agent 14": A Case of Ambiguous Identity in Scientific Literature

The investigation across multiple scientific databases and research articles shows "Anticancer agent 14" being associated with a diverse range of substances, including:

-

A component from Tectaria plants: In studies exploring the anticancer potential of certain plants, "(14)" is used as a citation to refer to a previously mentioned anticancer agent.[1][2]

-

A hydroxamic acid derivative: Research on histone deacetylase (HDAC) inhibitors mentions a specific hydroxamic acid derivative as "anticancer agent. 14," again using the number as a reference.[3]

-

An anthracycline: The synthesis of a novel anthracycline compound is described in a paper where it is referred to as "anticancer agent, 14."[4]

-

Natural alkaloids and other compounds: The term also appears in the context of naturally occurring alkaloids like ellipticine and in computational studies on various chemical entities with potential anticancer effects.[5]

This lack of a standardized nomenclature for "this compound" prevents the aggregation of specific quantitative pharmacokinetic data, such as absorption, distribution, metabolism, and excretion (ADME) parameters. Consequently, the creation of structured data tables, detailed experimental protocols, and visualizations of signaling pathways for a single, defined molecule is not feasible.

To obtain the desired in-depth technical guide, it is crucial to first identify the specific chemical entity of interest that has been ambiguously referred to as "this compound" in a particular context or publication. Without this clarification, a meaningful and accurate compilation of its pharmacokinetic properties and related experimental details remains unattainable.

References

Whitepaper: Anticancer Agent 14 - A Novel Therapeutic Candidate for Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, largely due to therapeutic resistance to existing treatments.[1] A significant challenge in the treatment of EGFR-mutated NSCLC is the emergence of resistance mutations, such as the T790M mutation, which limits the efficacy of first and second-generation tyrosine kinase inhibitors (TKIs).[2] This document introduces "Anticancer Agent 14," a novel, third-generation, covalent EGFR-TKI specifically engineered to overcome this resistance mechanism. This whitepaper details the preclinical data supporting the potential of this compound as a transformative therapeutic for NSCLC, its mechanism of action, comprehensive experimental protocols, and its proposed place in the clinical landscape.

Introduction to the NSCLC Therapeutic Landscape

NSCLC accounts for approximately 80-85% of all lung cancers.[1][3] The discovery of specific driver mutations in genes such as the Epidermal Growth Factor Receptor (EGFR) has revolutionized treatment, leading to the development of targeted therapies.[4] These therapies, particularly EGFR-TKIs, have shown significant success in patients with activating EGFR mutations (e.g., exon 19 deletions or exon 21 L858R substitution). However, the majority of patients eventually develop resistance, with the EGFR T790M "gatekeeper" mutation being responsible for approximately 50-60% of cases of acquired resistance to first-generation TKIs. This underscores the urgent need for novel agents that can effectively target both the initial activating mutations and subsequent resistance mutations.

Mechanism of Action of this compound

This compound is a potent, irreversible, third-generation EGFR-TKI. Its mechanism of action is centered on forming a covalent bond with the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. This unique binding mode allows it to potently inhibit not only the common sensitizing EGFR mutations but also the T790M resistance mutation, while sparing the wild-type EGFR. This selectivity is crucial for minimizing off-target toxicities. By inhibiting the hyperactive EGFR signaling, this compound effectively blocks downstream pathways, including the PI3K/AKT and Ras/Raf/ERK pathways, which are critical for tumor cell proliferation, survival, and metastasis.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy Data

The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against various NSCLC cell lines harboring different EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.

Table 1: In Vitro IC50 of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

|---|---|---|

| PC-9 | Exon 19 deletion | 8.5 |

| HCC827 | Exon 19 deletion | 10.2 |

| H1975 | L858R + T790M | 15.1 |

| H3255 | L858R | 12.8 |

| A549 | Wild-Type EGFR | > 1,500 |

| H460 | Wild-Type EGFR | > 1,800 |

Data are representative of triplicate experiments.

In Vivo Antitumor Activity

The in vivo efficacy was evaluated in a xenograft mouse model using the H1975 cell line, which expresses the EGFR T790M resistance mutation.

Table 2: In Vivo Efficacy in H1975 Xenograft Model

| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | - | 0% |

| This compound | 10 | 65% |

| This compound | 25 | 92% |

| Comparator (1st Gen TKI) | 50 | 15% |

Tumor growth inhibition was measured at day 21 post-treatment initiation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: Cell Viability (IC50) Assay

-

Cell Seeding: Plate NSCLC cells (PC-9, H1975, A549, etc.) in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (ranging from 0.1 nM to 10 µM) in culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle-only control (0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis (GraphPad Prism).

Protocol: Western Blot Analysis for Pathway Inhibition

-

Cell Treatment: Seed H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., at 0, 20, 100, 500 nM) for 6 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA protein assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, t-EGFR, p-AKT, t-AKT, p-ERK, t-ERK, and β-actin overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 cells suspended in Matrigel into the flank of 6-week-old female athymic nude mice.

-

Tumor Growth: Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group).

-

Treatment Administration: Administer this compound (formulated in 0.5% methylcellulose) or vehicle control daily via oral gavage.

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study (e.g., day 21) or when tumors reach the maximum allowed size, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

References

Methodological & Application

Application Notes and Protocols for Preclinical Administration of Anticancer Agent 14

For Research Use Only.

Introduction

Anticancer Agent 14 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1][2] Dysregulation of this pathway is implicated in tumor cell proliferation, survival, and resistance to therapy.[2][3] this compound is currently undergoing preclinical evaluation to determine its therapeutic potential and to establish key pharmacological parameters prior to any potential clinical investigation.[4]

These application notes provide detailed protocols for the administration of this compound in common preclinical animal models, specifically subcutaneous xenografts in immunodeficient mice. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo efficacy, pharmacokinetic, and toxicology studies.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound in various preclinical models.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 85 |

| MDA-MB-231 | Breast Cancer | 150 |

| HCT116 | Colorectal Cancer | 60 |

| A549 | Lung Cancer | 220 |

| PC-3 | Prostate Cancer | 110 |

Data are representative of multiple experiments.

Table 2: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models

| Xenograft Model | Treatment Group (Dose, Route, Schedule) | Tumor Growth Inhibition (TGI) (%) at Day 21 | Change in Body Weight (%) |

| MCF-7 | Vehicle (Oral, QD) | 0 | +2.5 |

| This compound (25 mg/kg, Oral, QD) | 45 | +1.8 | |

| This compound (50 mg/kg, Oral, QD) | 78 | -3.2 | |

| HCT116 | Vehicle (Oral, QD) | 0 | +3.1 |

| This compound (25 mg/kg, Oral, QD) | 52 | +2.7 | |

| This compound (50 mg/kg, Oral, QD) | 85 | -4.5 |

QD: once daily. TGI is calculated relative to the vehicle control group.

Table 3: Pharmacokinetic Parameters of this compound in Nude Mice

| Parameter | Value (at 50 mg/kg, oral) |

| Cmax (ng/mL) | 1250 |

| Tmax (h) | 2.0 |

| AUC (0-24h) (ng·h/mL) | 9800 |

| t1/2 (h) | 6.5 |

Pharmacokinetic studies were conducted in female nude mice to align with efficacy studies.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

This protocol describes the establishment of a subcutaneous tumor model using human cancer cell lines in immunodeficient mice.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude mice (6-8 weeks old)

-

1 mL syringes with 27-gauge needles

-

Calipers

Procedure:

-

Culture cancer cells in their recommended medium until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine viability (should be >95%).

-

Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. Begin caliper measurements 3-4 days post-inoculation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound for in vivo studies.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% sterile water)

-

Oral gavage needles

-

Appropriate sized syringes

Procedure:

-

Prepare the dosing formulation on the day of use.

-

Weigh the required amount of this compound powder based on the mean body weight of the treatment group and the desired dose (e.g., 50 mg/kg).

-

Dissolve the powder in the vehicle solution. Vortex or sonicate as needed to achieve a clear solution or a homogenous suspension.

-

Record the body weight of each mouse before dosing.

-

Administer the formulation via oral gavage at a volume of 10 µL/g of body weight. The vehicle group should receive the same volume of the vehicle solution.

-

Administer the agent according to the predetermined schedule (e.g., once daily for 21 days).

-

Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Protocol 3: Pharmacodynamic (Target Engagement) Study

This protocol is for assessing the in vivo target engagement of this compound by measuring the phosphorylation status of downstream proteins in the PI3K/Akt pathway.

Materials:

-

Tumor-bearing mice treated with this compound or vehicle

-

RIPA buffer with protease and phosphatase inhibitors

-

Tissue homogenizer

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-S6, anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Establish tumor xenografts as described in Protocol 1.

-

Dose a cohort of tumor-bearing mice with a single dose of this compound or vehicle.

-

At various time points post-dose (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors.

-

Immediately snap-freeze the tumors in liquid nitrogen or process them for protein extraction.

-

Homogenize the tumor tissue in RIPA buffer.

-

Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western blotting with the appropriate primary and secondary antibodies to detect the levels of phosphorylated and total Akt and S6 proteins.

-

A significant reduction in the ratio of phosphorylated to total protein in the treated groups compared to the vehicle group indicates target engagement.

Visualizations

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

}

Caption: PI3K/Akt/mTOR signaling pathway targeted by this compound.

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Caption: Logical workflow for a dose-finding (MTD) study.

References

- 1. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New paradigms in anticancer therapy: targeting multiple signaling pathways with kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests | Bentham Science [eurekaselect.com]

Application Notes and Protocols for Anticancer Agent 14 in In Vivo Xenograft Models

Introduction

Anticancer Agent 14 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade often dysregulated in various human cancers. Dysregulation of this pathway is implicated in tumor cell proliferation, survival, and resistance to therapy. By inhibiting key components of this pathway, this compound is hypothesized to induce cell cycle arrest and apoptosis in tumor cells. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using human tumor xenograft models in immunodeficient mice.

Hypothetical Signaling Pathway of this compound

This compound is designed to inhibit the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the proposed mechanism of action where the agent blocks downstream signaling, leading to decreased cell proliferation and survival.

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Dosage and Treatment Schedule in Xenograft Models

The following table summarizes hypothetical dosage and treatment schedules for this compound in various subcutaneous xenograft models. These dosages are based on typical ranges for small molecule inhibitors and should be optimized for specific cell lines and models.[1][2][3]

| Xenograft Model | Cell Line | Mouse Strain | Administration Route | Dosage (mg/kg) | Treatment Schedule | Study Duration |

| Non-Small Cell Lung Cancer | A549 | Athymic Nude | Oral Gavage | 25 | Daily | 28 Days |

| Non-Small Cell Lung Cancer | A549 | Athymic Nude | Oral Gavage | 50 | Daily | 28 Days |

| Breast Cancer | MDA-MB-231 | NOD-SCID | Oral Gavage | 30 | Daily | 21 Days |

| Breast Cancer | MDA-MB-231 | NOD-SCID | Oral Gavage | 60 | Daily | 21 Days |

| Colorectal Cancer | HCT116 | Athymic Nude | Intraperitoneal | 20 | Twice a week | 30 Days |

| Colorectal Cancer | HCT116 | Athymic Nude | Intraperitoneal | 40 | Twice a week | 30 Days |

Experimental Protocols

Cell Culture and Preparation

-

Cell Lines: A549 (human non-small cell lung cancer), MDA-MB-231 (human breast adenocarcinoma), HCT116 (human colorectal carcinoma).

-

Culture Medium: RPMI-1640 for A549 and HCT116, DMEM for MDA-MB-231. All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a serum-free medium or PBS for injection. A typical concentration for injection is 5 x 10⁶ cells in 100 µL.[4]

Subcutaneous Xenograft Model Establishment

-

Animal Model: Female athymic nude or NOD-SCID mice, 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Tumor Implantation: Anesthetize the mouse using isoflurane. Inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) subcutaneously into the right flank of each mouse.[4]

-

Tumor Monitoring: Monitor the animals for tumor growth. Tumors are typically palpable within 7-14 days.

Experimental Workflow for In Vivo Efficacy Study

The overall workflow involves implanting tumor cells, allowing tumors to establish, randomizing animals into treatment groups, administering the agent, and monitoring tumor growth and animal health over time.

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Treatment Administration and Monitoring

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Group Allocation:

-